Cas no 2137483-63-5 (methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate)

Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a specialized pyrazole-derived ester compound with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a chloro-methyl-substituted pyrazole ring and a methylamino butanoate moiety, offering versatility in synthetic modifications. The presence of both chloro and methyl groups enhances reactivity, making it a valuable intermediate for heterocyclic synthesis. The ester functionality provides stability while allowing further derivatization under mild conditions. This compound may serve as a precursor in the development of biologically active molecules, including enzyme inhibitors or crop protection agents. Its well-defined molecular architecture facilitates structure-activity relationship studies in medicinal chemistry. The compound is typically handled under controlled conditions due to its reactive functional groups.
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate structure
2137483-63-5 structure
Product Name:methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
CAS No:2137483-63-5
MF:C10H16ClN3O2
MW:245.705941200256
CID:5790884
PubChem ID:165490234
Update Time:2025-10-30

methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
    • 2137483-63-5
    • EN300-1140748
    • Inchi: 1S/C10H16ClN3O2/c1-6-8(11)5-13-14(6)7(2)9(12-3)10(15)16-4/h5,7,9,12H,1-4H3
    • InChI Key: VWAYCGMFVBITLC-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1C)C(C)C(C(=O)OC)NC

Computed Properties

  • Exact Mass: 245.0931045g/mol
  • Monoisotopic Mass: 245.0931045g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56.2Ų

methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1140748-1.0g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5
1g
$0.0 2023-06-09
Enamine
EN300-1140748-0.05g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
0.05g
$1152.0 2023-10-26
Enamine
EN300-1140748-0.1g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
0.1g
$1207.0 2023-10-26
Enamine
EN300-1140748-0.25g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
0.25g
$1262.0 2023-10-26
Enamine
EN300-1140748-0.5g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
0.5g
$1316.0 2023-10-26
Enamine
EN300-1140748-1g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
1g
$1371.0 2023-10-26
Enamine
EN300-1140748-2.5g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
2.5g
$2688.0 2023-10-26
Enamine
EN300-1140748-5g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
5g
$3977.0 2023-10-26
Enamine
EN300-1140748-10g
methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
2137483-63-5 95%
10g
$5897.0 2023-10-26

Additional information on methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate

Comprehensive Overview of Methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 2137483-63-5)

The compound methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 2137483-63-5) is a specialized pyrazole derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloro-methylpyrazole core and a methylamino butanoate side chain, makes it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in current research trends, addressing common queries from scientific databases and AI-driven literature searches.

One of the most frequently searched questions about this compound revolves around its synthetic pathways. Researchers often inquire about the optimal methods for synthesizing methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate, with a focus on yield efficiency and purity. Recent studies highlight the use of multistep organic reactions, including N-alkylation and esterification, to achieve high-purity yields. The compound's stability under various conditions is another hot topic, particularly for applications requiring long-term storage or controlled environments.

In the context of drug discovery, this pyrazole derivative has garnered attention due to its potential as a bioactive scaffold. Its structural features align with motifs commonly found in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Users searching for "pyrazole-based drug candidates 2024" or "methylamino butanoate applications" will find this compound relevant, as it exemplifies the intersection of medicinal chemistry and molecular design. Computational studies suggest its compatibility with targeted protein interactions, though further in vitro validation is needed.

The agrochemical sector also shows interest in CAS No. 2137483-63-5, particularly for its potential as a pesticide intermediate. Searches for "chloro-methylpyrazole agrochemical uses" often lead to discussions about its role in developing next-generation crop protection agents. Its chlorine-substituted pyrazole moiety is known to enhance biological activity, making it a candidate for herbicidal or fungicidal formulations. However, regulatory and environmental impact assessments remain critical before large-scale adoption.

From a spectroscopic characterization perspective, methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is often analyzed using NMR, IR, and mass spectrometry. Queries like "how to identify pyrazole derivatives by NMR" or "CAS 2137483-63-5 spectral data" reflect the demand for detailed analytical protocols. The compound's distinct proton environments and carbonyl stretching frequencies provide clear diagnostic markers for researchers.

Environmental and green chemistry considerations are increasingly shaping discussions around such compounds. Searches for "sustainable synthesis of pyrazole derivatives" or "biodegradability of methylamino butanoates" underscore the need for eco-friendly production methods. While 2137483-63-5 itself is not classified as hazardous, its lifecycle analysis—from synthesis to disposal—warrants scrutiny to align with green chemistry principles.

In summary, methyl 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate (CAS No. 2137483-63-5) represents a versatile compound with dual relevance in pharmaceutical and agrochemical research. Its structural uniqueness, combined with emerging applications, positions it as a valuable subject for ongoing scientific exploration. By addressing key search trends and integrating cross-disciplinary insights, this overview aims to serve as a authoritative resource for researchers and industry professionals alike.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.